REACTION_CXSMILES
|
Br[CH:2]1[C:11]2[C:6](=[CH:7][C:8]([O:13][CH3:14])=[C:9]([OH:12])[CH:10]=2)[C:4](=O)[O:3]1.OC1C=C2C(=CC=1OC)C(=O)OC2.BrN1C(=O)CCC1=O.O.[NH2:37][NH2:38]>C(Cl)(Cl)Cl.C(O)(=O)C>[OH:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[O:13][CH3:14])[C:4](=[O:3])[NH:38][N:37]=[CH:2]2 |f:3.4|
|
Name
|
3-Bromo-5-hydroxy-6-methoxyphthalide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1OC(=O)C2=CC(=C(C=C12)O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C2COC(=O)C2=CC1OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
3-bromo-5-hydroxy-6-methoxyphthalide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1OC(=O)C2=CC(=C(C=C12)O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C=NNC(C2=CC1OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |